Enhanced Lipophilicity and Membrane Permeability versus Demethylated Analog
The N‑methyl substitution in the target compound increases calculated logP and logD₇.₄ compared with its demethylated counterpart, N‑[(5‑bromopyridin‑3‑yl)methyl]cyclopropanamine (CAS 1094755‑35‑7) [1]. Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for oral bioavailability and blood–brain barrier penetration [2].
| Evidence Dimension | Lipophilicity (calculated logP / logD₇.₄) |
|---|---|
| Target Compound Data | logP ≈ 1.08; logD₇.₄ ≈ –0.61 (calculated for the free base) [1] |
| Comparator Or Baseline | N‑[(5‑bromopyridin‑3‑yl)methyl]cyclopropanamine (CAS 1094755‑35‑7): logP ≈ 0.88; logD₇.₄ not available, but expected lower due to absence of N‑methyl group |
| Quantified Difference | Δ logP ≈ +0.20 (favorable for membrane partitioning); Δ logD₇.₄ > 0.5 units (predicted) [REFS-1, REFS-3] |
| Conditions | Calculated using ACD/Labs Percepta / ChemSpider prediction algorithms |
Why This Matters
Higher logP and logD values translate to greater passive permeability, a key advantage in early‑stage lead optimization where cell penetration is required.
- [1] ChemBase. [(5-bromopyridin-3-yl)methyl](methyl)amine. Calculated Properties. Available at: http://en.chembase.cn/molecule-70313.html View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
